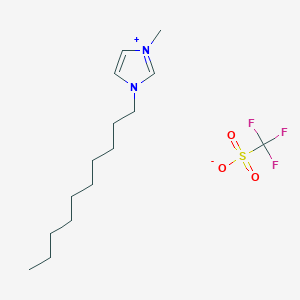

1-Decyl-3-methylimidazolium trifluoromethanesulfonate

Description

Properties

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLIZKWXKVXRES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047916 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412009-62-2 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Assessment: 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([C10MIm][TfO])

[1][2][3]

Executive Summary

1-Decyl-3-methylimidazolium trifluoromethanesulfonate (commonly abbreviated as [C10MIm][TfO] or [C10MIm][OTf]) is a functionalized ionic liquid (IL) characterized by its significant amphiphilic nature.[1] Unlike shorter-chain imidazolium triflates (e.g., [EMIm][TfO]) which act primarily as polar solvents, the decyl (C10) side chain in [C10MIm][TfO] imparts strong surfactant properties, enabling the formation of micelles in aqueous environments. This "surfactant-active" ionic liquid bridges the gap between traditional solvents and cationic surfactants, making it a critical candidate for drug delivery systems (solubilization of hydrophobic APIs) , biphasic catalysis , and extraction processes .

This guide details the physicochemical profile, synthesis protocols, and thermodynamic behavior of [C10MIm][TfO], designed for researchers in pharmaceutical formulation and green chemistry.

Part 1: Molecular Architecture & Identification[1][2]

The molecule consists of a bulky, asymmetric organic cation (1-decyl-3-methylimidazolium) paired with a weakly coordinating, hydrophilic triflate anion.[1][2] The C10 alkyl chain serves as the hydrophobic tail, while the charged imidazolium head group and the triflate anion constitute the hydrophilic domain.

Chemical Identity Table[1][2]

| Property | Specification |

| IUPAC Name | This compound |

| Common Abbreviations | [C10MIm][TfO], [C10MIm][OTf], [DecMIm][TfO] |

| CAS Number | 412009-62-2 (Primary) |

| Molecular Formula | C₁₅H₂₇F₃N₂O₃S |

| Molecular Weight | 372.45 g/mol |

| SMILES | CCCCCCCCCCN1C=CC.C(F)(F)(F)S(=O)(=O)[O-] |

| Appearance | Colorless to pale yellow liquid (at 25°C); may crystallize upon prolonged storage at low temperatures.[1][3][4] |

Part 2: Physicochemical Profile[1][3]

Phase Behavior & Thermal Stability

[C10MIm][TfO] exhibits phase behavior typical of "frozen" ionic liquids. While often handled as a liquid at room temperature, its thermodynamic melting point is slightly elevated compared to shorter homologs.

-

Melting Point (Tm): ~27 °C. It frequently exists as a supercooled liquid at standard laboratory temperatures (20–25 °C) but can crystallize if seeded or stored at <10 °C.

-

Thermal Decomposition (T_onset): >300 °C. The triflate anion imparts high thermal stability, significantly higher than halides ([Cl], [Br]) or tetrafluoroborates ([BF4]).

-

Glass Transition (Tg): Typically observed around -70 °C to -80 °C, indicating a wide liquidus range if crystallization is suppressed.[1][2]

Transport Properties (Viscosity & Conductivity)

The C10 chain introduces significant van der Waals interactions, increasing viscosity compared to [EMIm] or [BMIm] analogs.

-

Viscosity: High relative to water.[1][2] The decyl chain increases internal friction. Heating to 40–50 °C significantly reduces viscosity, improving mass transfer in catalytic applications.[2]

-

Conductivity: Moderate.[1][2] While the ionic nature ensures conductivity, the bulky cation reduces ion mobility. Conductivity follows a Vogel-Fulcher-Tammann (VFT) temperature dependence.[1][2][6]

Solubility & Surfactant Activity (Critical)

This is the defining characteristic of [C10MIm][TfO].

-

Water Solubility: Soluble/Miscible. The triflate anion is hydrophilic enough to solvate the cation in water, unlike the hydrophobic [NTf2] anion which causes phase separation with C10 chains.

-

Aggregation (Micellization): In aqueous solution, [C10MIm][TfO] self-assembles into micelles above a Critical Micelle Concentration (CMC).

-

Estimated CMC: 30–50 mM (approximate range based on C10 imidazolium halide data).[1][2]

-

Mechanism: The hydrophobic C10 tails aggregate to form a non-polar core, while the imidazolium rings and triflate anions form the interface with bulk water. This core can solubilize hydrophobic drug molecules (e.g., Ibuprofen, Paclitaxel).

-

Part 3: Experimental Protocols

Protocol A: Synthesis via Anion Exchange (Metathesis)

This method is preferred for generating high-purity [C10MIm][TfO] free from halide impurities, which can poison catalysts or alter biological toxicity.[1]

Reagents:

-

1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) (Precursor)[1][2]

-

Sodium Triflate (NaOTf) or Potassium Triflate (KOTf)[1]

Workflow:

-

Dissolution: Dissolve 50.0 g of [C10MIm][Br] in 100 mL of deionized water.

-

Metathesis: Add a stoichiometric equivalent (1.05 eq) of NaOTf dissolved in 50 mL water to the precursor solution. Stir vigorously at room temperature for 4–6 hours.

-

Extraction: The [C10MIm][TfO] may partially separate or remain in the aqueous phase depending on concentration. Add 150 mL of DCM to extract the hydrophobic IL. The halide salt (NaBr) remains in the water.

-

Washing: Wash the DCM layer 3x with small volumes of silver nitrate (AgNO3) solution (optional check) or deionized water until the aqueous washings show no precipitate with AgNO3 (indicating halide removal).

-

Drying: Dry the DCM phase over anhydrous Magnesium Sulfate (MgSO4).[2] Filter.

-

Isolation: Remove DCM via rotary evaporation.[1][2] Dry the resulting viscous liquid under high vacuum (0.1 mbar) at 60 °C for 12 hours to remove trace water.

Protocol B: Visualization of Synthesis Pathway

Figure 1: Synthetic route for [C10MIm][TfO] via quaternization followed by anion metathesis.

Part 4: Applications in Drug Development & Catalysis

Drug Solubilization (Micellar Systems)

[C10MIm][TfO] acts as a cationic surfactant.[1] In drug development, it is used to enhance the solubility of Class II (low solubility, high permeability) drugs.

-

Mechanism: The hydrophobic drug partitions into the C10 core of the IL micelle.

-

Advantage: Unlike conventional surfactants (e.g., SDS), the imidazolium headgroup can engage in pi-pi stacking with aromatic drugs, further stabilizing the formulation.

Biphasic Catalysis

The temperature-dependent phase behavior allows [C10MIm][TfO] to act as a "smart solvent."[1]

-

Reaction: At elevated temperatures (>60°C), it can solubilize reactants.

-

Separation: Upon cooling to RT (or near 27°C), it increases in viscosity or phase separates (if mixed with specific non-polar solvents), facilitating catalyst recovery.

Antimicrobial Activity

Researchers must note that the C10 chain length correlates with peak antimicrobial toxicity (the "cutoff effect").

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22239085, 1-Decyl-3-methylimidazolium triflate.[1][2] Retrieved January 28, 2026 from [Link]

-

Connect Chemical. this compound Technical Data. Available at: [Link][3][6][7][8][9]

-

Ignat'ev, N.V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties.[10] Molecules, 17, 5319-5338.[1][2][10] Available at: [Link][10]

Sources

- 1. 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C16H27F6N3O4S2 | CID 12040509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Decyl-3-methylimidazolium triflate | C15H27F3N2O3S | CID 22239085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS 616476-31-8 | High Purity Ionic Liquid Supplier & Manufacturer in China [quaternary-ammonium-salt.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

High-Purity Synthesis of 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate: A Bench-to-Application Protocol

Executive Summary & Strategic Rationale

This guide details the synthesis of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIm][OTf]), a hydrophobic ionic liquid (IL) critical for electrochemical applications requiring high thermal stability and low water content.

Unlike short-chain homologues (e.g., [EMIm][OTf]), the decyl chain imparts significant hydrophobicity to the cation. This physicochemical property dictates the synthesis strategy: we utilize a biphasic anion metathesis route. This approach exploits the immiscibility of the target IL with water to facilitate the removal of halide byproducts—the primary contaminant that degrades electrochemical performance.

Target Specifications:

-

Purity: >99.5% (Halide content < 50 ppm)

-

Water Content: < 100 ppm (Karl Fischer)

-

Appearance: Colorless to pale yellow viscous liquid (MP ~27°C)

Retrosynthetic Analysis & Workflow

The synthesis is designed as a self-validating two-step process. The intermediate, 1-decyl-3-methylimidazolium bromide ([C10MIm][Br]), is synthesized via the Menshutkin reaction. This is followed by anion exchange with Lithium Triflate (LiOTf).

Why this route?

-

Atom Economy: 1-Bromodecane is used over iododecane to reduce cost and prevent product discoloration from iodine liberation, while offering better reactivity than chlorodecane.

-

Purification Logic: The final product, [C10MIm][OTf], is hydrophobic. The byproduct, LiBr, is highly water-soluble. A biphasic wash system (DCM/Water) ensures thermodynamic partitioning of impurities away from the product.

Workflow Visualization

The following diagram outlines the chemical pathway and the critical decision nodes.

Figure 1: Reaction scheme and process flow for the synthesis of [C10MIm][OTf].

Module 1: Synthesis of [C10MIm][Br] Precursor

Objective: Synthesize the halide intermediate via quaternization. Scale: 0.1 Molar (approx. 30g yield).

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |

| 1-Methylimidazole | 82.10 | 1.0 | 8.21 g (8.0 mL) | Nucleophile |

| 1-Bromodecane | 221.18 | 1.1 | 24.3 g (22.8 mL) | Electrophile |

| Ethyl Acetate | - | - | 50 mL | Wash Solvent |

| Acetonitrile | - | - | 20 mL | Reaction Solvent (Optional*) |

*Note: This reaction can be run neat (solvent-free) for higher space-time yield, but acetonitrile reduces viscosity and improves thermal homogeneity.

Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser and a nitrogen inlet.

-

Addition: Charge the flask with 1-Methylimidazole. Under gentle stirring, add 1-Bromodecane dropwise over 15 minutes.

-

Expert Insight: Adding the alkyl halide slowly prevents localized hotspots which can lead to the "Hofmann elimination" side reaction, producing alkenes and darkening the product.

-

-

Reaction: Heat the mixture to 80°C for 48 hours under a nitrogen blanket.

-

Monitoring: The mixture will become viscous. Conversion can be verified by 1H NMR (disappearance of the imidazole N-CH3 peak at ~3.6 ppm and appearance of the imidazolium N-CH3 peak at ~3.9 ppm).

-

-

Workup:

-

Cool to room temperature.[2] The product is a viscous yellow liquid or waxy solid.

-

Wash: Add 30 mL of Ethyl Acetate. Stir vigorously for 10 minutes, then let settle. Decant the top organic layer (removes unreacted starting materials). Repeat 3 times.

-

Drying: Remove residual solvent via rotary evaporation, followed by high vacuum (0.1 mbar) at 60°C for 4 hours.[1]

-

Module 2: Anion Metathesis to [C10MIm][OTf]

Objective: Exchange the Bromide anion for Triflate (OTf) using a biphasic system.

Mechanism:

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Mass | Role |

| [C10MIm][Br] | 303.28 | 1.0 | ~30.3 g | Precursor |

| Lithium Triflate (LiOTf) | 156.01 | 1.1 | 17.16 g | Anion Source |

| Dichloromethane (DCM) | - | - | 100 mL | Organic Phase |

| Deionized Water (18 MΩ) | - | - | 100 mL | Aqueous Phase |

Protocol

-

Dissolution: Dissolve the [C10MIm][Br] (from Module 1) in 100 mL of DCM in a separatory funnel.

-

Salt Preparation: Dissolve LiOTf in 50 mL of deionized water.

-

Exchange: Add the aqueous LiOTf solution to the DCM phase. Shake vigorously for 20 minutes.

-

Causality: Vigorous mixing maximizes the interfacial surface area, driving the equilibrium toward the hydrophobic IL pairing.

-

-

Phase Separation: Allow layers to separate. The bottom layer is DCM (containing [C10MIm][OTf]); the top layer is water (containing LiBr and excess LiOTf). Collect the bottom layer.

Module 3: Purification (The Self-Validating System)

This is the most critical step for electrochemical grade ILs. Residual halides are electrochemical poisons.

The Silver Nitrate Validation Loop

We employ a recursive washing cycle verified by the precipitation of Silver Bromide (AgBr).

Figure 2: The iterative purification workflow ensuring halide removal.

Detailed Purification Protocol

-

Washing: Return the DCM layer to the separatory funnel. Add 50 mL of fresh deionized water. Shake for 5 minutes.

-

Validation: Take a 1 mL aliquot of the aqueous (top) layer. Add 2 drops of 0.1 M AgNO3 solution.

-

Carbon Treatment (Optional): If the DCM solution is colored, add activated charcoal (5 wt%), stir for 1 hour, and filter through a PTFE (0.45 µm) syringe filter or Celite pad.

-

Solvent Removal: Evaporate DCM using a rotary evaporator (40°C, 500 mbar

10 mbar). -

Final Drying: Transfer the IL to a vacuum drying line. Dry at 70°C under high vacuum (< 0.01 mbar) for 24 hours .

-

Note: [C10MIm][OTf] is hydrophobic, but surface water adsorption is possible. This step ensures water content < 100 ppm.

-

Characterization & Properties

Upon completion, the product should be characterized to confirm identity and purity.

Physical Properties Table

| Property | Value | Method/Note |

| Appearance | Pale yellow/Colorless viscous liquid | May solidify at <27°C [1] |

| Melting Point | ~27°C | [1] |

| Density | 1.15 g/cm³ (25°C) | [1] |

| Viscosity | ~298 cP (25°C) | High viscosity due to VdW forces of C10 chain [1] |

| Water Content | < 100 ppm | Karl Fischer Titration |

| Halide Content | < 10 ppm | AgNO3 Turbidimetry / IC |

NMR Validation (Expected Shifts in CDCl3)

-

1H NMR (400 MHz):

0.88 (t, 3H, term-CH3), 1.25-1.35 (m, 14H, bulk CH2), 1.85 (m, 2H, N-CH2-CH2), 3.95 (s, 3H, N-CH3), 4.18 (t, 2H, N-CH2), 7.25 (s, 1H, H4), 7.30 (s, 1H, H5), 8.90 (s, 1H, H2). -

19F NMR:

-78.5 (s, 3F, CF3). A single sharp singlet confirms the triflate anion purity.

Safety & Handling

-

1-Bromodecane: Irritant. Toxic to aquatic life. Avoid release to environment.

-

Lithium Triflate: Hygroscopic. Causes skin and eye irritation.

-

[C10MIm][OTf]: While ILs are often cited as "green" due to low volatility, the long alkyl chain increases lipophilicity, potentially increasing cytotoxicity compared to short-chain ILs. Handle with gloves and in a fume hood.

-

Waste: Aqueous waste from metathesis contains Lithium Bromide and Silver salts (from testing). Dispose of as halogenated inorganic waste.

References

-

Bonhote, P., Dias, A. P., Papageorgiou, N., Kalyanasundaram, K., & Grätzel, M. (1996). Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts. Inorganic Chemistry, 35(5), 1168–1178. [Link]

-

Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156-164. [Link]

-

PubChem. (n.d.).[6][7] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]

- 5. solvomet.eu [solvomet.eu]

- 6. 1-Decyl-3-methylimidazolium triflate | C15H27F3N2O3S | CID 22239085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C16H27F6N3O4S2 | CID 12040509 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: [C10MIM][OTf] – Physicochemical Profile & Application Protocols

The following technical guide is structured to provide an in-depth, actionable analysis of 1-decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIM][OTf]), tailored for researchers in chemical engineering, tribology, and drug development.

Executive Summary: The Amphiphilic Advantage

[C10MIM][OTf] represents a critical inflection point in the imidazolium triflate series. Unlike its shorter-chain counterparts (C2–C4) which are hydrophilic and low-viscosity solvents, the introduction of the decyl (C10) chain imparts significant hydrophobicity and surfactant-like behavior. This "amphiphilic switch" allows [C10MIM][OTf] to function uniquely as a boundary lubricant , a biphasic extraction solvent (specifically for biomass conversion), and a bio-active antimicrobial agent .

This guide details the synthesis, validation, and mechanistic applications of [C10MIM][OTf], moving beyond basic properties to the causality of its performance.

Molecular Architecture & Physicochemical Profile[1]

The utility of [C10MIM][OTf] is dictated by the competition between the Coulombic forces of the ionic core and the Van der Waals forces of the alkyl tail.

-

Cation: 1-Decyl-3-methylimidazolium ([C10MIM]

).[1] The C10 chain disrupts the ionic lattice, lowering the melting point, but increases viscosity due to chain entanglement and van der Waals interactions. -

Anion: Trifluoromethanesulfonate ([OTf]

). A weakly coordinating anion that typically confers water miscibility. However, in [C10MIM][OTf], the hydrophobicity of the cation dominates, rendering the bulk liquid hydrophobic—a rare trait for triflate salts.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Context & Implications |

| Formula | C | MW: 372.45 g/mol |

| Appearance | Colorless to pale yellow liquid | Darkening indicates imidazole impurities or halide retention.[2] |

| Melting Point | -19 °C (Glass Transition) | Liquid at Room Temp; wide liquidus range. |

| Density | ~1.18 g/cm³ (at 25 °C) | Denser than water; facilitates phase separation in extractions. |

| Viscosity | High (>100 cP at 25 °C) | Higher than [C4MIM][OTf]. Requires heating for efficient filtration/pumping. |

| Water Solubility | Hydrophobic / Immiscible | Critical Distinction: Unlike [C2MIM][OTf], the C10 chain prevents water miscibility, enabling biphasic systems. |

| Thermal Stability | Suitable for high-temp tribology and solvothermal synthesis. |

Validated Synthesis Protocol

This protocol uses a two-step metathesis pathway. The Self-Validating steps are crucial to ensure the absence of halide impurities, which drastically alter viscosity and electrochemical stability.

Phase 1: Quaternization (Precursor Synthesis)

Reaction: 1-Methylimidazole + 1-Bromodecane

-

Charge: In a round-bottom flask under

atmosphere, mix 1-methylimidazole (1.0 eq) with 1-bromodecane (1.1 eq). Note: Excess alkyl halide ensures complete consumption of the difficult-to-remove imidazole. -

Reflux: Heat to 70°C for 24 hours with vigorous stirring. The mixture will become viscous.

-

Purification: Wash the resulting oil 3x with ethyl acetate (removes unreacted starting materials).

-

Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

Phase 2: Anion Metathesis (Target Synthesis)

Reaction: [C10MIM][Br] + LiOTf

-

Dissolution: Dissolve [C10MIM][Br] in Dichloromethane (DCM).

-

Exchange: Add an aqueous solution of Lithium Triflate (LiOTf) (1.1 eq).

-

Biphasic Stirring: Stir vigorously for 12–24 hours. The hydrophobic [C10MIM][OTf] will remain in the DCM layer, while LiBr partitions into the water.

-

Separation: Decant the organic (DCM) phase.

-

Washing (Critical): Wash the DCM phase with deionized water 5–8 times.

-

Validation Step: Test the wash water with aqueous AgNO

. If a precipitate (AgBr) forms, bromide is still present. Repeat washing until the silver nitrate test is negative (clear).

-

-

Isolation: Evaporate DCM via rotary evaporator.

-

Final Drying: Dry under high vacuum (0.01 mbar) at 70°C for 24 hours to remove trace water.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis and validation workflow for [C10MIM][OTf] ensuring halide-free purity.

Key Applications & Mechanisms

Tribology: The Boundary Layer Effect

[C10MIM][OTf] is superior to shorter chain ILs as a neat lubricant or additive.

-

Mechanism: The polar imidazolium ring and triflate anion adsorb onto the metal surface (e.g., steel), while the long non-polar C10 alkyl chains extend outwards. This forms a dense, brush-like monolayer that prevents direct metal-to-metal contact.

-

Performance: High thermal stability prevents breakdown under friction-induced heat, unlike traditional hydrocarbon oils.

Biphasic Catalysis (HMF Production)

In the conversion of sugars to 5-Hydroxymethylfurfural (HMF), water is a byproduct that can cause HMF to rehydrate into levulinic acid (unwanted).

-

Role of [C10MIM][OTf]: Because it is hydrophobic , it forms a biphasic system with the aqueous reaction mix. As HMF forms, it partitions into the [C10MIM][OTf] phase, protecting it from the aqueous acid catalyst and increasing yield.

Biological Interface: Antimicrobial vs. Cytotoxic

For drug development professionals, the "surfactant effect" is the double-edged sword of [C10MIM][OTf].

-

Antimicrobial: The C10 chain is sufficiently lipophilic to insert into bacterial cell membranes, causing disruption and leakage. It shows high efficacy against Gram-positive bacteria (e.g., S. aureus).

-

Cytotoxicity: This same mechanism applies to mammalian cells.[3] [C10MIM][OTf] generally exhibits higher cytotoxicity than [C4MIM][OTf].

-

Protocol: When using as a drug carrier, determine the

(inhibitory concentration) specifically for the target cell line, as the therapeutic window is narrower than with hydrophilic ILs.

Visualization: Tribological Mechanism

Figure 2: Mechanism of boundary lubrication. The C10 chains form a protective 'brush' layer preventing surface wear.

References

-

Synthesis & Physical Properties

-

HMF Production & Hydrophobicity

-

Antimicrobial & Cytotoxic Activity

-

Tribological Properties (General Imidazolium Context)

- Title: Tribological Properties of Selected Ionic Liquids in Lubric

- Source: PMC - NIH (Snippet 1.18).

-

URL:[Link]

Sources

Key characteristics of 1-Decyl-3-methylimidazolium based ionic liquids.

Executive Summary

This technical guide analyzes the 1-Decyl-3-methylimidazolium ([C10mim]) cation family, a subclass of ionic liquids (ILs) defined by their significant amphiphilic character.[1] Unlike their shorter-chain counterparts (e.g., [C2mim], [C4mim]) which are primarily used as electrolytes or solvents, [C10mim]-based ILs function as Surface Active Ionic Liquids (SAILs) .[1]

For researchers in drug development, [C10mim] presents a dichotomy: its long alkyl chain enables superior micellization and drug solubilization (permeation enhancement), but simultaneously increases cytotoxicity through membrane intercalation. This guide provides the structural logic, physicochemical data, and validated protocols necessary to utilize [C10mim] systems effectively while mitigating biological risks.

Molecular Architecture & The "Long-Chain" Effect

The [C10mim] cation consists of a positively charged imidazolium ring and a hydrophobic decyl (C10) hydrocarbon tail. This structure dictates the "Side Chain Effect," where the elongation of the alkyl chain shifts the dominant interaction forces from electrostatic (ionic) to Van der Waals (dispersive).

Structural Components[1][2][3][4][5][6][7][8][9][10]

-

Cation ([C10mim]+): The decyl chain induces nanostructural segregation, creating polar and non-polar domains within the bulk liquid. This is the driver for its surfactant behavior.[2]

-

Anion (X-): Dictates water miscibility and thermal stability.[1]

Diagram 1: Synthesis & Structural Logic

The following diagram outlines the synthesis pathway from precursors to the final SAIL, highlighting the critical metathesis step.

Figure 1: Step-wise synthesis workflow for [C10mim]-based ionic liquids, transitioning from quaternization to anion exchange.

Physicochemical Profile

The decyl chain drastically alters physical properties compared to standard [C4mim] liquids. The increase in Van der Waals interactions leads to higher viscosity and a breakdown of the "ionic network," lowering conductivity.

Table 1: Comparative Properties of [C10mim] vs. Short-Chain ILs

| Property | [C4mim][BF4] (Butyl) | [C10mim][BF4] (Decyl) | Mechanistic Cause |

| Viscosity (cP at 25°C) | ~110 | ~480 | Increased chain entanglement and Van der Waals friction.[1] |

| Density (g/cm³) | 1.21 | 1.08 | Bulky alkyl chain reduces packing efficiency of the ionic core.[1] |

| Water Miscibility | Miscible | Immiscible/Poor | Hydrophobicity of the C10 tail overrides the polar head group. |

| Aggregation | None/Weak | Strong Micelles | Amphiphilic balance favors self-assembly.[1] |

Note: Values are approximate and temperature-dependent. Source: Huddleston et al., Green Chem. (2001).[1]

Amphiphilic Behavior & Self-Assembly (SAILs)[1]

The defining characteristic of [C10mim] ILs is their ability to form micelles in aqueous solution. This makes them excellent candidates for Drug Delivery Systems (DDS) , specifically for solubilizing hydrophobic active pharmaceutical ingredients (APIs).[1]

Critical Micelle Concentration (CMC)

The CMC of [C10mim] is significantly lower than shorter chains, meaning it aggregates at lower concentrations.[2]

-

[C10mim][Cl] CMC: ~40–60 mM[1]

-

[C10mim][Br] CMC: ~30–40 mM[1]

-

Comparison: [C4mim] does not form micelles; [C8mim] has a CMC >100 mM.[1]

Diagram 2: Micellization & Drug Solubilization

This diagram illustrates how [C10mim] monomers aggregate to encapsulate hydrophobic drugs.[1]

Figure 2: Mechanism of surfactant-mediated drug solubilization by [C10mim] micelles.[1]

Biological Interface: Toxicity & Safety

Crucial Warning for Drug Development: There is a direct correlation between alkyl chain length and toxicity. [C10mim] is significantly more toxic than [C2mim] or [C4mim].[1]

The "Side Chain Effect" Mechanism

-

Membrane Intercalation: The lipophilic C10 tail inserts into the phospholipid bilayer of cells.

-

Disruption: This insertion increases membrane permeability, leading to leakage of cytosolic content (cytolysis).

-

Mitochondrial Impact: The cation can disrupt the mitochondrial membrane potential, inhibiting oxidative phosphorylation.

Data Summary (Cytotoxicity EC50 on IPC-81 cells):

Implication: [C10mim] is best suited for antimicrobial coatings or transdermal permeation enhancement (where stratum corneum disruption is desired) rather than systemic administration.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Decyl-3-methylimidazolium Chloride ([C10mim][Cl])

This protocol yields the hydrophilic precursor used for further anion exchange.[1]

-

Preparation: Charge a dry 3-neck round-bottom flask with 1-methylimidazole (1.0 eq) under a nitrogen atmosphere.

-

Addition: Add 1-chlorodecane (1.1 eq) dropwise. Note: Use a slight excess of the haloalkane to ensure full conversion of the imidazole.

-

Reaction: Heat to 80°C with vigorous magnetic stirring for 48–72 hours . The mixture will become viscous.

-

Purification (Crucial):

-

Cool the mixture. [C10mim][Cl] is often a waxy solid or viscous liquid at room temperature.[1]

-

Wash the product 3x with ethyl acetate . The IL is immiscible in ethyl acetate, but unreacted starting materials are soluble.

-

-

Drying: Dry under high vacuum (< 0.1 mbar) at 60°C for 24 hours to remove trace solvents and water.

-

Validation: 1H NMR should show the disappearance of the imidazole ring protons and the appearance of the distinct decyl chain signals.

Protocol B: Determination of CMC via Conductivity

Self-validating method to confirm surfactant behavior.[1]

-

Setup: Calibrate a conductivity meter with standard KCl solutions. Maintain temperature at 25°C ± 0.1°C using a water bath.

-

Stock Solution: Prepare a 100 mM aqueous solution of [C10mim][Cl].

-

Titration: Add the IL solution stepwise into deionized water (initial volume 20 mL) while stirring.

-

Measurement: Record conductivity (κ) after each addition once the reading stabilizes.

-

Analysis:

-

Plot Conductivity (κ) vs. Concentration (C) .[1]

-

You will observe two linear regions with different slopes.

-

The Break Point: The intersection of these two lines is the CMC. Below CMC, monomers carry charge efficiently. Above CMC, micelle formation reduces effective charge mobility (counter-ion binding).

-

References

-

Huddleston, J. G., et al. (2001). "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry. Link

-

Ranke, J., et al. (2004). "Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays." Ecotoxicology and Environmental Safety. Link

-

Blesic, M., et al. (2007). "Micellisation of ionic liquids in aqueous solution." Green Chemistry. Link

-

Ventura, S. P. M., et al. (2012). "Ecotoxicity of imidazolium-based ionic liquids: The influence of anion and cation alkyl chain length." Ecotoxicology. Link

-

Organic Syntheses. (2002). "Preparation of 1-Butyl-3-methylimidazolium-based Room Temperature Ionic Liquids." (General protocol adapted for C10). Link[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Master File: Imidazolium Trifluoromethanesulfonate ([BMIM][OTf])

Classification: Ionic Liquid (Room Temperature)

CAS Registry Number: 174899-66-2

Molecular Formula:

Executive Summary

1-Butyl-3-methylimidazolium trifluoromethanesulfonate (commonly abbreviated as [BMIM][OTf] or [BMIM][TfO] ) represents a critical class of hydrophilic, room-temperature ionic liquids (RTILs). Unlike its hydrophobic counterparts (e.g., [BMIM][NTf2]), [BMIM][OTf] occupies a unique chemical space due to its high miscibility with polar solvents (water, alcohols) while maintaining a wide electrochemical window (~4.0 V) and high thermal stability (>350°C).

For the pharmaceutical scientist, [BMIM][OTf] is not merely a "green solvent"; it is a functional reagent . It serves as a potent glycosylation promoter, a reusable medium for transition-metal catalysis, and a tunable electrolyte for biosensors.[1] However, its adoption requires strict adherence to purification protocols, as halide impurities and water content drastically alter its physicochemical profile and toxicity.

Physicochemical Architecture

The utility of [BMIM][OTf] stems from the weak coordination ability of the triflate anion combined with the asymmetry of the imidazolium cation, which frustrates crystallization.

Core Properties Table

| Property | Value | Context/Notes |

| Molecular Weight | 288.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens with impurities (halides/water).[1] |

| Density | 1.292 g/mL (at 20°C) | Denser than water; facilitates biphasic separations with alkanes. |

| Viscosity | ~90–100 mPa[1]·s (at 25°C) | Moderately viscous. Highly temperature-dependent.[1] Significantly higher than [BMIM][NTf2] (~52 mPa·s). |

| Melting Point | ~10°C (Glass transition < -80°C) | Liquid at room temperature.[1] |

| Solubility | Hydrophilic | Miscible: Water, Acetone, DCM, Alcohols. Immiscible: Hexane, Diethyl Ether, Toluene.[1] |

| Electrochemical Window | ~4.1 V | Drastically reduced by moisture (>500 ppm). |

Solvation Thermodynamics

[BMIM][OTf] acts as a "designer solvent" through two primary mechanisms:

-

Hydrogen Bonding: The C2-H of the imidazolium ring acts as a hydrogen bond donor, crucial for solubilizing carbohydrates and activating carbonyls.[1]

-

Anion Coordination: The triflate anion (

) is weakly coordinating, stabilizing cationic intermediates in reactions like glycosylation and Friedel-Crafts alkylations.[1]

Synthesis & Purification Protocol

Objective: Synthesize high-purity [BMIM][OTf] free of halide impurities (

Methodology: Anion Metathesis via Acetone Precipitation.[1] Rationale: Unlike hydrophobic ILs, [BMIM][OTf] cannot be washed with water to remove salts. We utilize the solubility difference of alkali halides in dry acetone.

Workflow Diagram (Synthesis)

Caption: Synthesis of [BMIM][OTf] via halide-free metathesis route to ensure pharmaceutical-grade purity.

Detailed Protocol

-

Precursor Synthesis ([BMIM][Cl]):

-

React 1-chlorobutane (1.1 eq) with 1-methylimidazole (1.0 eq) at 70°C under nitrogen for 48 hours.

-

Purification: Wash the resulting viscous oil with ethyl acetate (3x) to remove unreacted starting materials. Dry in vacuo to obtain [BMIM][Cl] as a white solid/hygroscopic solid.

-

-

Anion Metathesis:

-

Filtration & Isolation:

-

Filter the suspension through a Celite pad to remove LiCl.

-

Evaporate the acetone from the filtrate using a rotary evaporator.

-

-

Final Drying (Critical):

Applications in Pharmaceutical Development[4]

Glycosylation Promoter

In carbohydrate chemistry, [BMIM][OTf] acts as both solvent and promoter, replacing hazardous chlorinated solvents and heavy metal promoters (e.g., Mercury/Silver salts).

-

Mechanism: The ionic liquid stabilizes the oxocarbenium ion intermediate.

-

Protocol:

-

Dissolve thioglycoside donor and acceptor in [BMIM][OTf].

-

Add N-iodosuccinimide (NIS) as the activator.[1]

-

Stir at Room Temperature (RT).

-

Extraction: Extract the product with diethyl ether (IL is immiscible, product partitions into ether).

-

Recycle: Wash the IL phase with ether and dry in vacuo for reuse.[1]

-

Mechanistic Diagram: Glycosylation

Caption: [BMIM][OTf] mediated glycosylation, highlighting the stabilization of the reactive intermediate and solvent recycling.

Safety, Toxicity & Green Chemistry Profile

While [BMIM][OTf] is a "green" alternative due to low volatility, it is not benign.

-

Acute Toxicity: Classified as Category 3 (Oral Toxicity) . The lipophilicity of the butyl chain facilitates membrane permeation.

-

Biodegradability: [BMIM] cations are generally poorly biodegradable ("Not Readily Biodegradable" per OECD 301F).

-

Implication: Waste streams containing [BMIM][OTf] must be incinerated or recycled; they cannot be released into wastewater systems.

-

-

Handling:

References

-

Synthesis & Properties: Huddleston, J. G., et al. "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry, 2001.[1]

-

Glycosylation Applications: Galan, M. C., et al. "Ionic liquids as a convenient new medium for the synthesis of glycosides." Tetrahedron Letters, 2007.

-

Physical Properties (Density/Viscosity): Tokuda, H., et al. "Physicochemical Properties and Structures of Room Temperature Ionic Liquids. 2. Variation of Alkyl Chain Length in Imidazolium Cation."[1] The Journal of Physical Chemistry B, 2005.

-

Toxicity Profile: Docherty, K. M., et al. "Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community."[1] Green Chemistry, 2007.

-

Electrochemical Window: Bonhôte, P., et al. "Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts."[1] Inorganic Chemistry, 1996.[1]

Sources

1-Decyl-3-methylimidazolium Trifluoromethanesulfonate: A Hydrophobic Powerhouse for Green Biphasic Catalysis

Executive Summary

In the domain of green chemistry, Ionic Liquids (ILs) have evolved from mere "green solvents" to active functional materials. 1-Decyl-3-methylimidazolium trifluoromethanesulfonate (often abbreviated as

This technical guide explores the specific utility of

Part 1: Physicochemical Profile & The "C10 Effect"

The utility of

Structural Dynamics

-

Cation (

): The decyl chain disrupts the ionic lattice, lowering the melting point, but significantly increases van der Waals interactions. This "C10 Effect" renders the IL water-immiscible, a property absent in -

Anion (

): The trifluoromethanesulfonate anion is non-hydrolyzable (unlike

Key Physical Properties

Note: Values for the specific

| Property | Value / Trend | Implication for Green Chemistry |

| Physical State | Viscous Liquid at 25°C | Suitable for reaction media without solvent additives. |

| Hydrophobicity | High (Water Immiscible) | Enables biphasic systems ; product (e.g., HMF) can be extracted into the IL phase while water remains separate. |

| Viscosity | ~110–130 cP (25°C)* | Higher than |

| Thermal Stability | > 350°C | Allows for high-temperature reactor operations without solvent degradation. |

| Density | ~1.15 - 1.20 g/cm³ | Lower than shorter chains ( |

*Estimated based on

Part 2: Green Synthesis of

To maintain a green lifecycle, the synthesis of the IL itself must minimize waste. The following protocol utilizes a metathesis route optimized for high purity and halide removal.

Reagents

-

Precursor: 1-Decyl-3-methylimidazolium chloride (

) or bromide. -

Anion Source: Potassium triflate (

) or Lithium triflate ( -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (greener alternative).

Step-by-Step Protocol

-

Stoichiometry: Dissolve 1.0 equivalent of

in deionized water. -

Metathesis: Add 1.1 equivalents of

(dissolved in minimal water) to the precursor solution. Stir vigorously for 4–6 hours at room temperature. -

Phase Separation: Decant the aqueous layer (containing LiCl).

-

Washing (Critical): Wash the IL layer with aliquots of deionized water until the wash water tests negative for halides (AgNO3 test).

-

Why? Halide impurities can poison metal catalysts in downstream applications.

-

-

Drying: Dry under high vacuum (< 1 mbar) at 70°C for 12 hours to remove trace water.

Caption: Synthesis workflow leveraging the hydrophobicity of the C10 cation for spontaneous phase separation.

Part 3: Core Application – Biphasic HMF Production

The primary "Green Chemistry" application of

The Problem

In aqueous acidic media, HMF yield is limited because HMF reacts with water. Organic solvents (DMSO) are hard to separate.

The Solution

The hydrophobic nature of

Experimental Protocol (High-Yield HMF)

Based on methodologies involving hydrophobic ILs for carbohydrate conversion.

Materials:

Procedure:

-

Loading: Mix Fructose and

in a reaction vessel (Ratio 1:10 w/w). -

Catalyst Addition: Add HCl (catalytic quantity).[4]

-

Reaction: Heat to 110°C for 60 minutes with vigorous stirring.

-

Note: The viscosity drops significantly at this temperature, enabling good mass transfer.

-

-

Extraction: Cool to room temperature. Add an extraction solvent (e.g., ethyl acetate or ether) to extract the HMF from the IL phase.

-

Results: Expect conversion rates >95% and HMF selectivity >85%.

Caption: Mechanistic role of [C10mim][OTf] in shielding HMF from rehydration, enhancing selectivity.

Part 4: Secondary Application – Green Tribology

serves as an excellent candidate for green lubricants , replacing fossil-fuel-based oils.-

Mechanism: The long decyl chain (

) behaves like a traditional non-polar oil, reducing friction via van der Waals forces. The ionic moiety ( -

Performance: Exhibits superior anti-wear properties compared to standard mineral oils due to the formation of protective metal-fluoride films (from the triflate anion) under tribological stress.[7]

Part 5: Safety & The "Green" Audit (E-E-A-T)

Scientific integrity requires acknowledging the trade-offs. While

Toxicity Profile

-

The "Side Chain Effect": Toxicity in imidazolium ILs generally increases with alkyl chain length.

- (Ethyl): Low toxicity.

- (Decyl): Moderate to High aquatic toxicity.

-

Mechanism: The lipophilic

tail facilitates penetration through biological membranes (e.g., in Daphnia magna or Vibrio fischeri), leading to membrane disruption ("narcosis").

Mitigation Strategies

To maintain "Green" status, researchers must employ:

-

Closed-Loop Cycles: The IL must be recycled >99% to prevent release into waterways.

-

Biphasic Extraction: Utilize the water immiscibility to ensure the IL never enters aqueous waste streams.

| Feature | Green Benefit | Risk Factor | Mitigation |

| C10 Chain | Enables product separation (Energy efficient) | High Aquatic Toxicity | Strict containment; Zero-discharge protocols |

| Triflate Anion | Hydrolysis stable (No HF formation) | Fluorinated (Persistence) | Incineration at end-of-life (if necessary) |

References

-

Synthesis and Properties of Hydrophobic Ionic Liquids

-

Hydrophobic Ionic Liquids for HMF Production

- Source: ResearchG

- Relevance: Details the use of (and analogs) in the high-yield conversion of sugars to HMF.

-

URL:[Link]

-

Toxicity of Ionic Liquids to Aqu

-

Tribological Properties of Imidazolium Ionic Liquids

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. researchgate.net [researchgate.net]

- 8. pjoes.com [pjoes.com]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate ([BDMIM][BF4])

CAS Number: 402846-78-0 Synonyms: [BDMIM][BF4], 1-n-Butyl-2,3-dimethylimidazolium tetrafluoroborate Classification: Task-Specific Ionic Liquid (TSIL) / C2-Blocked Imidazolium Salt

Executive Summary & Strategic Utility

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([BDMIM][BF4]) represents a critical evolution in ionic liquid (IL) technology, distinct from its more common analog, [BMIM][BF4]. The defining structural feature of [BDMIM][BF4] is the methylation of the C2 position on the imidazolium ring.

Why this matters (Expertise): In standard [BMIM] salts, the C2 proton is acidic (

This guide details the physicochemical profile, synthesis, and application of [BDMIM][BF4], specifically designed for researchers requiring a robust, non-reactive solvent matrix for sensitive catalytic cycles.

Physicochemical Identity

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 240.05 g/mol |

| Appearance | Clear, pale yellow viscous liquid (can solidify at low temps) |

| Melting Point | 38–40 °C (highly purity-dependent) |

| Density | 1.198 g/mL at 20 °C |

| Solubility | Soluble in water, acetone, dichloromethane; Immiscible with hexane, toluene |

| Electrochemical Window | Wide (~4.0–5.0 V), suitable for voltammetry |

| Viscosity | Higher than [BMIM][BF4] due to increased steric bulk |

Synthesis & Preparation Protocol

To ensure high purity suitable for electrochemical or catalytic applications, a two-step synthesis starting from 1,2-dimethylimidazole is required. This protocol minimizes halide impurities, which are detrimental to transition metal catalysis.

Phase 1: Quaternization (Synthesis of [BDMIM][Br])

-

Reagents: 1,2-Dimethylimidazole (1.0 eq), 1-Bromobutane (1.2 eq), Acetonitrile (Solvent).

-

Setup: Flame-dried round-bottom flask under inert atmosphere (

or Ar). -

Procedure:

-

Dissolve 1,2-dimethylimidazole in minimal acetonitrile.

-

Add 1-bromobutane dropwise at 0 °C to prevent exotherms.

-

Reflux at 80 °C for 24–48 hours. The solution will darken slightly.

-

Purification (Critical): Remove solvent in vacuo. The resulting solid/oil is [BDMIM][Br]. Recrystallize from ethyl acetate/acetonitrile (10:1) to remove unreacted imidazole.

-

Phase 2: Anion Metathesis (Formation of [BDMIM][BF4])

-

Reagents: [BDMIM][Br] (from Phase 1), Sodium Tetrafluoroborate (

, 1.1 eq), Acetone or Water. -

Procedure:

-

Dissolve [BDMIM][Br] in acetone (preferred for easier salt removal) or water.

-

Add

and stir at room temperature for 24 hours. -

Filtration: If using acetone, the byproduct NaBr will precipitate. Filter off the white solid.

-

Isolation: Evaporate the filtrate.

-

Washing: Dissolve the residue in dichloromethane (DCM) and wash with small volumes of deionized water to remove residual NaBr and excess

. -

Drying: Dry the DCM layer over

, filter, and evaporate. Dry the final oil under high vacuum (0.1 mbar) at 60 °C for 12 hours to remove trace water.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway for CAS 402846-78-0, highlighting the critical anion exchange to replace the bromide ion.

Mechanistic Applications

A. Catalytic Solvent for Negishi Cross-Coupling

[BDMIM][BF4] is superior to standard solvents for Negishi couplings involving organozinc reagents.

-

Mechanism: The ionic liquid forms a biphasic system with toluene. The Pd-catalyst remains dissolved in the IL phase, while the product extracts into the toluene phase.

-

Stability Factor: The C2-methyl group prevents the formation of Pd-carbene complexes that often deactivate the catalyst in [BMIM]-based systems.

B. Toxicological Mechanism (Oxidative Stress)

While "green," imidazolium ILs exhibit toxicity profiles relevant to environmental safety and drug development (toxicity screening).

-

Pathway: [BDMIM] cations can penetrate cell membranes due to their lipophilicity (alkyl chain length dependent). Once intracellular, they induce Reactive Oxygen Species (ROS) generation, leading to lipid peroxidation and DNA damage.

Biological Interaction Diagram (Toxicity Pathway)

Figure 2: Proposed toxicological mechanism of [BDMIM][BF4] in eukaryotic cells, focusing on oxidative stress pathways.

Safety & Handling Protocols

Hazard Identification:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

-

Signal Word: Warning.

Handling Procedures:

-

Hygroscopicity: [BDMIM][BF4] absorbs water from the atmosphere. Store in a desiccator or glovebox. Water content significantly alters viscosity and electrochemical windows.

-

Disposal: Do not dispose of in standard aqueous waste. As a fluorinated compound, it requires specific incineration protocols to prevent HF formation.

-

Spill Management: Absorb with sand or vermiculite. Do not use water to wash away large spills as this disperses the IL into the water table (high water solubility).

References

-

PubChem. Compound Summary for CID 2734244: 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate.[1] National Library of Medicine. Available at: [Link]

-

MDPI. Toxicity of Imidazolium Ionic Liquids. (Contextual reference on IL toxicity mechanisms). Available at: [Link]

Sources

Technical Deep Dive: 1-Decyl-3-methylimidazolium Triflate ([Dmim][TfO])

The following technical guide details the initial studies, synthesis, and physicochemical characterization of 1-Decyl-3-methylimidazolium Triflate ([Dmim][TfO]) .

Subject: [Dmim][TfO] (1-Decyl-3-methylimidazolium trifluoromethanesulfonate) Context: Initial Studies, Physicochemical Characterization, and Transport Phenomena Audience: Researchers in Ionic Liquids, Electrochemistry, and Surface Science

Executive Summary: The Amphiphilic Frontier

1-Decyl-3-methylimidazolium triflate ([Dmim][TfO]) represents a critical inflection point in the homologous series of imidazolium-based ionic liquids. Unlike its shorter-chain counterparts (e.g., [Emim] or [Bmim]) which act purely as solvents or electrolytes, [Dmim][TfO] introduces significant amphiphilic character due to its long

Initial studies focused on this compound to understand the "break point" where van der Waals interactions begin to dominate over Coulombic forces, drastically altering viscosity, conductivity, and phase behavior. With a melting point of approximately 27 °C , it sits on the boundary between Room Temperature Ionic Liquids (RTILs) and low-melting organic salts, serving as a model system for studying nanostructural organization and surfactant-like behavior in electrolytes.

Synthesis & Fabrication Protocol

The discovery and initial characterization of [Dmim][TfO] relied on a robust two-step synthesis: Quaternization followed by Anion Metathesis . This protocol ensures high purity, essential for accurate electrochemical measurements.

Step 1: Quaternization (Precursor Synthesis)

-

Reaction: Nucleophilic substitution (

) of 1-chlorodecane by 1-methylimidazole. -

Reagents: 1-Methylimidazole (1.0 eq), 1-Chlorodecane (1.1 eq).

-

Conditions: Reflux at 70–80 °C for 48–72 hours under inert atmosphere (

). -

Product: 1-Decyl-3-methylimidazolium chloride ([Dmim][Cl]).

-

Purification: The resulting viscous oil/solid is washed with ethyl acetate (to remove unreacted starting materials) and dried in vacuo.

Step 2: Anion Metathesis (The Triflate Exchange)

-

Reaction: Ion exchange between [Dmim][Cl] and a triflate source (Lithium Triflate or Triflic Acid).

-

Protocol:

-

Dissolve [Dmim][Cl] in Dichloromethane (DCM) or Water (depending on the salt source).

-

Add Lithium Triflate (

) in slight excess (1.05 eq). -

Stir vigorously for 24 hours at room temperature.

-

Phase Separation: The hydrophobic nature of the

chain facilitates separation if water is used as the aqueous phase for LiCl removal.

-

-

Purification (Critical):

-

Wash the DCM layer repeatedly with deionized water until the aqueous phase tests negative for chloride (AgNO3 test).

-

Remove solvent via rotary evaporation.

-

Final Drying: Dry under high vacuum (

mbar) at 60 °C for at least 48 hours to remove trace water, which drastically skews viscosity data.

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis pathway for [Dmim][TfO] emphasizing the critical purification step to remove halide impurities.

Physicochemical Characterization

The initial studies of [Dmim][TfO] were pivotal in establishing the "Alkyl Chain Effect" laws for ionic liquids. As the chain lengthens from

Key Data Summary

| Property | Value | Conditions | Causality/Significance |

| Molecular Formula | - | - | |

| Molecular Weight | 372.45 g/mol | - | - |

| Melting Point | 27 °C | DSC | Borderline RTIL; solidifies in cool labs. |

| Viscosity ( | ~298 cP | 25 °C | High viscosity due to van der Waals friction of |

| Conductivity ( | 0.41 mS/cm | 24 °C | Low mobility of large cations; ion aggregation. |

| Density | 1.15 g/cm³ | 26 °C | Lower than [Emim][TfO] due to free volume of alkyl chains. |

| Electrochemical Window | ~4.0–4.5 V | vs. Pt | High stability of the Triflate anion. |

Structure-Property Logic

The transition to [Dmim] (

-

Viscosity Increase: The long tails act like "molecular anchors," increasing internal friction (

cP vs ~ -

Conductivity Drop: High viscosity impedes ion mobility (Walden Rule violation), and the non-polar domains act as insulating barriers to charge transport.

Mechanistic Pathway Diagram

Caption: Causal relationship between the C10 alkyl chain length and the resulting transport properties of [Dmim][TfO].

Initial Applications & Discovery Context

The discovery of [Dmim][TfO] was not an isolated event but part of the systematic "tuning" of ionic liquids.

Electrical Double Layer (EDL) Studies

Researchers used [Dmim][TfO] to probe the effect of cation size on capacitance.[1]

-

Finding: Contrary to simple Helmholtz models, larger cations like [Dmim]+ often show anomalous capacitance behavior due to the compression of the alkyl tail at the electrode interface or the formation of a "lattice-like" layer that prevents overcrowding.

-

Relevance: Critical for designing Supercapacitors where pore size must match ion size.

Tribology and Lubrication

The long alkyl chain makes [Dmim][TfO] an excellent boundary lubricant.

-

Mechanism: The polar imidazolium ring anchors to the metal surface, while the

tail extends outwards, forming a "brush-like" protective layer that prevents metal-metal contact.

Surfactant Behavior

[Dmim][TfO] acts as a cationic surfactant.[2] In aqueous solutions, it forms micelles at critical micelle concentrations (CMC) much lower than short-chain ILs, enabling its use in micellar catalysis .

References

-

Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au, 2021. Retrieved from [Link][1]

-

PubChem Compound Summary for CID 22239085. 1-Decyl-3-methylimidazolium triflate. National Center for Biotechnology Information. Retrieved from [Link]

-

Nucleation, Coalescence, and Thin-Film Growth of Triflate-Based Ionic Liquids. Colloids and Interfaces, 2022. Retrieved from [Link][1]

Sources

The Dual Nature of Imidazolium Ionic Liquids: A Technical Guide to Environmental Fate and Safety Profiling

Executive Summary Imidazolium-based ionic liquids (ILs) occupy a paradoxical position in modern chemistry. Often lauded as "green solvents" due to their negligible vapor pressure and high thermal stability, their interaction with biological systems reveals a complex safety profile.[1] For researchers in drug development and catalysis, the "green" label is insufficient; one must navigate the specific Structure-Activity Relationships (SAR) that dictate whether an IL is a benign solvent or a potent cytotoxin. This guide synthesizes the latest toxicological data, biodegradability mechanisms, and safety protocols to provide an authoritative framework for the selection and handling of imidazolium ILs.

Part 1: The Toxicity Matrix (Structure-Activity Relationships)

The toxicity of imidazolium ILs is not random; it follows predictable mechanistic rules governed by the cation's lipophilicity and the anion's stability.

The Side Chain Effect (The "Cation Rule")

The most critical determinant of toxicity in imidazolium ILs is the length of the alkyl substituent on the nitrogen atoms (typically the N-1 and N-3 positions).

-

Mechanism of Action: This is primarily a surfactant effect. Long alkyl chains increase the lipophilicity of the cation, allowing it to intercalate into the phospholipid bilayer of cell membranes. This leads to membrane fluidization, disruption of transmembrane potentials, and ultimately, cell lysis.

-

The "Cut-Off" Point:

-

Short Chains (C1–C4): Generally exhibit low acute toxicity. They are too hydrophilic to disrupt membranes significantly.

-

Medium to Long Chains (C8–C12): Toxicity increases largely exponentially with chain length. For example, [C10mim][Cl] has been shown to be orders of magnitude more cytotoxic to human Caco-2 cells than [C2mim][Cl].

-

-

Causality: The hydrophobic tail mimics the lipid tails of the membrane, while the charged imidazolium head group interacts with the phosphate head groups, causing structural defects (poration).

The Anion Effect

While the cation drives acute toxicity, the anion dictates stability and long-term persistence.

-

Fluorinated Anions (PF₆⁻, BF₄⁻): Historically popular for stability, these are problematic. They are resistant to hydrolysis but, under extreme conditions, can release hydrofluoric acid (HF). They generally exhibit higher ecotoxicity due to their metabolic stability.

-

Halides (Cl⁻, Br⁻): Moderate toxicity, largely dependent on the cation pairing.

-

Bio-derived Anions (Acetate, Amino Acids): Significantly reduce the overall toxicity profile and enhance biodegradability.

Visualization: The Toxicity Pathway

The following diagram illustrates the causal link between molecular structure and cellular toxicity.

Figure 1: The "Side Chain Effect" pathway showing how alkyl chain elongation drives lipophilicity and subsequent membrane disruption.

Part 2: The Biodegradability Bottleneck

A major environmental concern is the persistence of the imidazolium core. The aromatic ring is highly resistant to oxidative cleavage by standard microbial enzymes found in wastewater treatment plants.

The Resistance Problem

Standard dialkylimidazolium salts (e.g., [BMIM][PF6]) often fail OECD 301 Ready Biodegradability tests. The heterocyclic ring is stable, and without a "handle" for enzymatic attack, the molecule persists in the environment, potentially accumulating in soil and aquifers.

The Solution: Functionalization

To engineer "green" ILs, researchers must introduce labile functional groups into the side chains.

-

Ester Functionalization: Incorporating an ester linkage (e.g., 1-(alkyloxycarbonylmethyl)-3-methylimidazolium) provides a site for enzymatic hydrolysis. Esterases in the environment can cleave the side chain, rendering the remaining metabolite more polar and less toxic.

-

Amide Groups: Similar to esters but slightly more stable; they still offer a degradation pathway superior to simple alkyl chains.

Data Summary: Biodegradability vs. Structure[2]

| IL Structure | Anion | OECD 301 Result | Classification |

| [BMIM] (Butyl-methyl-imidazolium) | PF₆⁻ | < 5% degradation | Persistent |

| [OMIM] (Octyl-methyl-imidazolium) | Cl⁻ | < 10% degradation | Persistent |

| Ester-functionalized Imidazolium | Br⁻ | > 60% degradation (28 days) | Readily Biodegradable |

| Choline-based (Non-imidazolium) | Amino Acid | > 80% degradation | Readily Biodegradable |

Part 3: Safety in Pharmaceutical Applications

In drug delivery, imidazolium ILs are used to solubilize poorly soluble Active Pharmaceutical Ingredients (APIs) or as permeation enhancers. The safety margin is narrow.

The Therapeutic Window

The very property that makes ILs effective permeation enhancers (membrane interaction) is what makes them toxic.

-

Permeation Enhancement: Low concentrations of ILs can transiently open tight junctions or fluidize the lipid bilayer, aiding drug transport.

-

Cytotoxicity: Exceeding the critical micelle concentration (CMC) or using long-chain cations (>C8) often leads to irreversible cell damage.

Protocol: In Vitro Cytotoxicity Assessment

Objective: Determine the IC50 (half-maximal inhibitory concentration) of a new IL formulation.

Methodology (Self-Validating):

-

Cell Line Selection: Use Caco-2 (intestinal model) or HepG2 (liver metabolic model).

-

Preparation: Dissolve IL in culture media. Critical Step: Verify pH stability. Imidazolium ILs can alter media pH; adjust to 7.4 to ensure toxicity is not an artifact of acidity.

-

Exposure: Incubate cells for 24h and 48h with a log-scale concentration range (e.g., 0.1 µM to 10 mM).

-

Assay: Use MTT or WST-1 assays to measure mitochondrial activity.

-

Control Validation: Run a Positive Control (Triton X-100, 1%) to ensure the assay detects lysis, and a Negative Control (Media only).

-

Readout: Calculate % Viability = (Absorbance_sample / Absorbance_control) × 100.

Part 4: Safety Assessment Workflow

For a researcher introducing a new imidazolium IL into a workflow, the following decision tree ensures compliance and safety.

Figure 2: Step-by-step safety validation workflow for novel ionic liquids.

Part 5: Operational Safety & Handling

Synthesis Hazards

-

Exotherms: The quaternization reaction (forming the imidazolium cation) can be highly exothermic. Protocol: Add the alkyl halide dropwise to the imidazole under temperature control (inert atmosphere, < 60°C) to prevent runaway reactions.

-

Purification: "Green" ILs are often contaminated with starting materials (e.g., 1-methylimidazole) which are volatile and toxic. Validation: Use 1H NMR to confirm the absence of starting material peaks before biological testing.

Disposal

Never pour imidazolium ILs down the drain. Despite low volatility, their water solubility and persistence pose aquatic risks.[2]

-

Segregation: Collect in dedicated "Halogenated" or "Non-Halogenated" solvent waste streams depending on the anion.

-

Recycling: Use liquid-liquid extraction (washing with water/organic solvents) to recover ILs, as their high cost and stability make recycling economically and environmentally viable.

References

-

Flieger, J., & Flieger, M. (2020).[3] Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(17), 6267.[3] Link

-

Stolte, S., et al. (2007).[4] Effects of different head groups and functionalised side chains on the aquatic toxicity of ionic liquids. Green Chemistry, 9, 1170-1179.[4] Link

-

Ranke, J., et al. (2004).[3] Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays. Ecotoxicology and Environmental Safety, 58(3), 396-404.[3] Link

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. Link

-

Frade, R. F., & Afonso, C. A. (2010). Impact of ionic liquids in environment and humans: An overview. Human & Experimental Toxicology, 29(12), 1038-1054. Link

Sources

General overview of 1-alkyl-3-methylimidazolium salts.

Executive Summary

The 1-alkyl-3-methylimidazolium class ([Cnmim][X]) represents the "workhorse" of ionic liquid (IL) chemistry. For drug development professionals, these salts offer a distinct advantage: tunable physicochemical properties that bridge the gap between organic solvents and molten salts. Unlike traditional solvents, their negligible vapor pressure and high thermal stability allow for safer processing of active pharmaceutical ingredients (APIs).[1] However, their utility in pharma is governed by a strict structure-property relationship—specifically the alkyl chain length (n) and the anion (X)—which dictates solubility, viscosity, and, critically, cytotoxicity. This guide provides a rigorous technical overview of their synthesis, characterization, and application in drug delivery systems.

Molecular Architecture & Tunability

The core utility of [Cnmim][X] salts lies in their asymmetry. The imidazolium ring provides a delocalized positive charge, while the alkyl side chain disrupts crystal packing, lowering the melting point.

The Cation: [Cnmim]+[2]

-

Head Group (Imidazolium): The aromatic ring is the site of hydrogen bonding (specifically at the C2 position).

-

Tail Group (Alkyl Chain):

-

Short Chains (C1–C2): High melting points, high viscosity, lower lipophilicity.

-

Medium Chains (C4–C8): Optimal "sweet spot" for solvent applications (liquid at room temperature).

-

Long Chains (>C10): Surfactant-like behavior, micelle formation, and significantly increased cytotoxicity (membrane disruption).

-

The Anion: [X]-

The anion dictates the water miscibility and chemical stability of the salt.

-

Hydrophilic: Chloride [Cl]⁻, Bromide [Br]⁻, Acetate [OAc]⁻. Used for cellulose dissolution and synthesis precursors.[2]

-

Hydrophobic: Hexafluorophosphate [PF₆]⁻, Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻. Used for biphasic extractions and moisture-sensitive reactions.

Synthesis Strategy: The Halide Route & Metathesis

The synthesis of high-purity ILs is a two-stage process. First, the formation of the halide precursor via quaternization (Menshutkin reaction), followed by anion exchange (metathesis) if a non-halide salt is required.

Visualization: Synthesis Workflow

The following diagram outlines the critical decision pathways in [Cnmim] synthesis, emphasizing the purification loops required for pharmaceutical-grade purity.

Figure 1: Step-by-step synthesis and purification workflow for 1-alkyl-3-methylimidazolium salts, highlighting the critical Silver Nitrate quality gate.

Physicochemical Characterization

For pharmaceutical applications, viscosity and water content are critical quality attributes (CQAs). The table below summarizes typical properties for common [Cnmim] salts.

| Ionic Liquid | Cation Chain (n) | Anion | Melting Point (°C) | Viscosity (cP @ 25°C) | Water Miscibility | Primary Application |

| [Emim][Cl] | 2 | Chloride | 87 (Solid) | N/A | Miscible | Cellulose dissolution, Precursor |

| [Bmim][Cl] | 4 | Chloride | 65 (Solid) | N/A | Miscible | Precursor, Hydrophilic solvent |

| [Bmim][BF₄] | 4 | Tetrafluoroborate | -81 (Liquid) | ~110 | Miscible | Catalysis, Electrochemistry |

| [Bmim][PF₆] | 4 | Hexafluorophosphate | 10 (Liquid) | ~300 | Immiscible | Biphasic extraction |

| [Omim][Cl] | 8 | Chloride | -60 (Liquid) | >500 | Miscible | Surfactant, Antibacterial |

Note: Viscosity is highly sensitive to water content and temperature. "Dry" ILs are significantly more viscous than "wet" ILs.

Pharmaceutical Interface: Toxicity & API-ILs

The most significant barrier to the adoption of ILs in drug delivery is toxicity.

The "Side Chain Effect"

Research consistently demonstrates a correlation between the alkyl chain length and cytotoxicity.[3]

-

Mechanism: Long alkyl chains (>C8) increase the lipophilicity of the cation, allowing it to intercalate into the lipid bilayer of cell membranes, causing disruption and cell death (necrosis).

-

Implication: For systemic drug delivery, short chains (C2–C4) are preferred. Long chains (C10–C12) are investigated primarily for topical antimicrobial applications.

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

Instead of using the IL as a solvent, the drug itself can be converted into an IL. By pairing an acidic drug (e.g., Ibuprofen) with a biocompatible cation (e.g., [Emim] or Choline), the drug becomes a liquid salt.

-

Benefit: Eliminates polymorphism issues (no crystal lattice to maintain) and drastically improves bioavailability of poorly water-soluble drugs.

Visualization: Toxicity vs. Lipophilicity Logic

Figure 2: The dual-edged nature of alkyl chain length: increasing permeability for transdermal delivery while simultaneously increasing cytotoxicity risks.

Experimental Protocols

Protocol A: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])

A precursor synthesis requiring strict moisture control.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum before use.

-

Reagents: Add 1-methylimidazole (0.5 mol, freshly distilled) and 1-chlorobutane (0.6 mol, 1.2 eq) to the flask.

-

Expert Note: A slight excess of the alkyl halide ensures complete consumption of the imidazole, which is harder to remove later.

-

-

Reaction: Heat the mixture to 70°C under a nitrogen atmosphere for 48 hours .

-

Observation: The solution will initially be biphasic but will become a single homogeneous phase as the product forms. As it cools, [Bmim][Cl] may crystallize (white solid).

-

-

Purification:

-

Wash the resulting solid/viscous oil 3 times with ethyl acetate (an anti-solvent for the IL but good solvent for unreacted starting materials).

-

Decant the ethyl acetate supernatant.

-

-

Drying: Dry the product under high vacuum (< 1 mbar) at 60°C for 12 hours to remove residual volatiles.

Protocol B: Anion Metathesis (Halide to Hydrophobic Anion)

Converting [Bmim][Cl] to [Bmim][PF₆] or [NTf₂].

-

Dissolution: Dissolve 0.1 mol of [Bmim][Cl] in 50 mL of distilled water.

-

Exchange: Slowly add an aqueous solution containing 0.11 mol (1.1 eq) of the metal salt (e.g., K[PF₆] or Li[NTf₂]).

-

Mechanism:[2] The hydrophobic IL will form immediately and phase separate from the water.

-

-

Separation: Transfer to a separatory funnel. Collect the lower, denser IL phase.

-

Washing (Critical Step): Wash the IL phase with aliquots of distilled water.

-

Validation (Self-Validating Step):

-

Collect the wash water.

-

Add 2 drops of 0.1 M Silver Nitrate (AgNO₃) solution.

-

Result: If a white precipitate (AgCl) forms, halide is still present. Repeat washing.

-

Pass: If the solution remains clear, the IL is halide-free.

-

-

Final Drying: Rotary evaporate to remove bulk water, then high-vacuum dry at 70°C for 24 hours.

References

-

Synthesis & Cellulose Dissolution: Ren, Q., Wu, J., & Zhang, J. (2003).[2] Synthesis of 1-allyl,3-methylimidazolium-based room-temperature ionic liquid and preliminary study of its dissolving cellulose.[2] Acta Polymerica Sinica.

-

Physicochemical Properties: Koller, T., et al. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Journal of Chemical & Engineering Data.

-

Toxicity & Chain Length: Li, X., et al. (2009). Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae. Ecotoxicology and Environmental Safety.

-

Pharmaceutical Applications: Egorova, K. S., et al. (2017). Ionic liquids in pharmaceutical and biomedical applications: A review. Chemical Reviews.

-

Metathesis & Purity: Mallick, B., et al. (2022). Continuous Counter-Current Ionic Liquid Metathesis in Mixer-Settlers. ACS Sustainable Chemistry & Engineering.

Sources

- 1. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Catalytic Media: 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([DecMIm][OTf])

Executive Summary

1-Decyl-3-methylimidazolium trifluoromethanesulfonate (commonly abbreviated as [DecMIm][OTf] or [C10MIm][OTf] ) represents a specialized class of amphiphilic ionic liquids (ILs) designed for phase-transfer catalysis and biphasic reaction systems. Unlike its shorter-chain counterparts (e.g., [EMIm][OTf]), the inclusion of a ten-carbon decyl chain imparts significant hydrophobicity to the cation, while the triflate anion maintains moderate coordination ability and high thermal stability.

This Application Note details the utility of [DecMIm][OTf] in biomass valorization , electrocatalysis , and enzymatic stabilization , providing validated protocols for researchers in green chemistry and process engineering.

Physicochemical Profile & Catalytic Relevance[1][2][3][4][5]

The utility of [DecMIm][OTf] in catalysis is derived from its "designer solvent" properties. The mismatch between the long hydrophobic tail and the polar ionic headgroup creates nanostructured domains within the liquid, essential for solubilizing complex organic substrates.

| Property | Value / Characteristic | Relevance to Catalysis |

| Molecular Formula | Amphiphilic structure allows solvation of both polar and non-polar intermediates. | |

| Melting Point | ~ -19 °C to 27 °C (varies w/ purity) | Liquid at room temperature (RTIL), enabling low-energy processing. |

| Density | 1.18 g/cm³ (at 25 °C) | Higher than water; facilitates gravity-driven phase separation in biphasic systems. |

| Hydrophobicity | Water-immiscible | Critical for Biphasic Acid Catalysis . Extracts organic products (e.g., HMF) from aqueous phases, preventing degradation. |

| Thermal Stability | Stable up to ~350 °C | Suitable for high-temperature dehydrations and organic synthesis. |

| Viscosity | ~298 cP (at 25 °C) | Moderate viscosity requires elevated temperatures (>60°C) for efficient mass transfer during catalysis. |

Core Applications

Application A: Biphasic Acid Catalysis (Biomass Valorization)

The primary industrial application of [DecMIm][OTf] is in the dehydration of carbohydrates (fructose/glucose) to produce 5-Hydroxymethylfurfural (HMF) , a key platform chemical.

-

The Challenge: HMF is unstable in acidic aqueous environments, rapidly rehydrating to form levulinic acid and formic acid byproducts.

-

The [DecMIm][OTf] Solution: The IL acts as a hydrophobic extraction solvent. The reaction occurs at the interface or within the aqueous phase (catalyzed by mineral acid), and the HMF product immediately partitions into the [DecMIm][OTf] phase. This "reactive extraction" shifts the equilibrium forward and protects the HMF from degradation.

Application B: Electrocatalytic CO2 Reduction

Imidazolium-based ILs are potent co-catalysts for the electrochemical reduction of CO2 to CO.[1]

-

Mechanism: The C2-proton of the imidazolium ring interacts with the CO2 molecule, lowering the activation energy for the formation of the radical anion intermediate (

). -